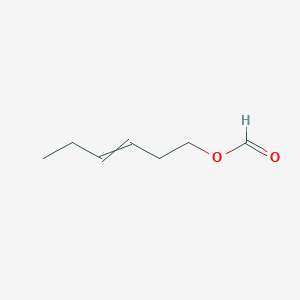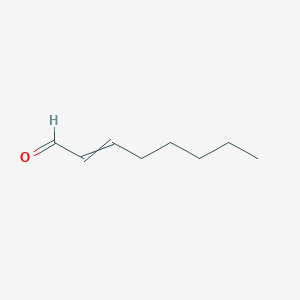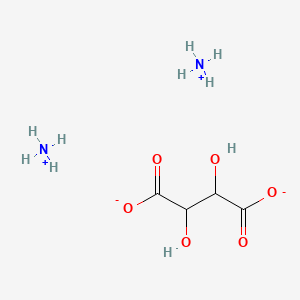
sodium;1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonate
Overview
Description
The compound with the identifier “sodium;1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonate” is known as the decamethylated ferricinium/ferrocene redox couple. This compound is widely used as an electrochemical reference system in various solvent media. It is particularly significant in the fields of electrochemistry, electroanalysis, and corrosion science due to its stable redox properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the decamethylated ferricinium/ferrocene redox couple involves the decamethylation of ferrocene. This process typically requires the use of strong oxidizing agents under controlled conditions to ensure the selective removal of methyl groups without affecting the core ferrocene structure .
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes using specialized reactors. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
The decamethylated ferricinium/ferrocene redox couple undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states.
Reduction: It can be reduced back to its original state.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile under inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce higher oxidation state complexes, while reduction reactions revert the compound to its original state .
Scientific Research Applications
The decamethylated ferricinium/ferrocene redox couple has a wide range of scientific research applications, including:
Electrochemistry: Used as a reference electrode in various electrochemical measurements.
Biology: Employed in studies involving electron transfer processes in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stable redox properties.
Industry: Utilized in the development of sensors and other analytical devices
Mechanism of Action
The mechanism of action of the decamethylated ferricinium/ferrocene redox couple involves electron transfer processes. The compound can accept and donate electrons, making it an effective redox mediator. The molecular targets and pathways involved include various redox-active sites in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to the decamethylated ferricinium/ferrocene redox couple include:
Ferrocene: The parent compound with all methyl groups intact.
Decamethylferrocene: A fully methylated derivative.
Bis(cyclopentadienyl)iron: Another iron-based redox couple
Uniqueness
The decamethylated ferricinium/ferrocene redox couple is unique due to its specific redox properties and stability in various solvent media. This makes it particularly useful as an electrochemical reference system, distinguishing it from other similar compounds .
Properties
IUPAC Name |
sodium;1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-29(31)27-28(38(33,34)35)30(32)37-26-24-22-20-18-16-14-12-10-8-6-4-2;/h28H,3-27H2,1-2H3,(H,33,34,35);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQIGRBJQMNGSN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H57NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[(2S)-2-azaniumylpropanoyl]amino]pentanoate](/img/structure/B7820971.png)











